Gbpi-anchor

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phosphatidylinositols - Glycosylphosphatidylinositols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

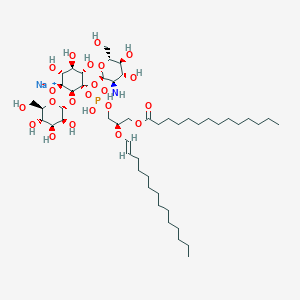

IUPAC Name |

sodium;(1S,2S,3S,4S,5R,6S)-3-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5,6-trihydroxy-3-[hydroxy-[(2R)-3-tetradecanoyloxy-2-[(E)-tetradec-1-enoxy]propoxy]phosphoryl]oxy-2-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexan-1-olate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H91NO22P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-65-32(30-66-35(53)26-24-22-20-18-16-14-12-10-8-6-4-2)31-67-73(63,64)72-49(71-47-36(50)39(56)37(54)33(28-51)68-47)45(62)42(59)41(58)43(60)46(49)70-48-44(61)40(57)38(55)34(29-52)69-48;/h25,27,32-34,36-48,51-52,54-59,61-62H,3-24,26,28-31,50H2,1-2H3,(H,63,64);/q-1;+1/b27-25+;/t32-,33-,34-,36-,37-,38-,39-,40+,41-,42-,43+,44+,45+,46+,47-,48-,49+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTDAYJHLCBICV-JZCCSEIISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1(C(C(C(C(C1OC2C(C(C(C(O2)CO)O)O)O)[O-])O)O)O)OC3C(C(C(C(O3)CO)O)O)N)OC=CCCCCCCCCCCCC.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O[C@]1([C@H]([C@@H]([C@H]([C@@H]([C@@H]1O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[O-])O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)O/C=C/CCCCCCCCCCCC.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H91NNaO22P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1100.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146076-25-7 |

Source

|

| Record name | O-Mannopyranosyl-1-4-O-2-amino-2-deoxyglucopyranosyl-1-6-myo-inositol 1-(1,2-di-O-myristoyl-sn-glycer-3-yl hydrogen phosphate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146076257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Glycosylphosphatidylinositol Gpi Anchors: Foundational Biochemistry and Cellular Biology

Biosynthetic Pathways of Glycosylphosphatidylinositol Anchors

The synthesis of a complete GPI anchor ready for protein attachment is a sequential process involving multiple enzymatic reactions that take place in different compartments of the endoplasmic reticulum. jst.go.jpuniversiteitleiden.nl The pathway begins on the cytoplasmic face of the ER, with later steps occurring in the ER lumen after the translocation of a key intermediate. nih.govcornell.edunih.gov

Enzymology of Initial N-acetylglucosaminyltransferase (GPI-GnT) Steps

The initiation of GPI anchor biosynthesis involves the transfer of N-acetylglucosamine (GlcNAc) from a donor molecule, UDP-GlcNAc, to phosphatidylinositol (PI), a lipid embedded in the ER membrane. royalsocietypublishing.orgnih.gov This foundational step is catalyzed by the GPI-N-acetylglucosaminyltransferase (GPI-GnT) complex. royalsocietypublishing.orgnih.gov This enzyme complex is unusually intricate for a glycosyltransferase, comprising seven distinct protein subunits in mammalian cells. royalsocietypublishing.orgnih.govresearchgate.net

The catalytic activity of the GPI-GnT complex resides in the PIGA subunit. ebi.ac.ukuniprot.orgresearchgate.net The remaining subunits—PIGC , PIGH , PIGP , PIGQ , and PIGY —are essential for the stability and functionality of the complex. royalsocietypublishing.orgresearchgate.netmolbiolcell.orgPIGQ plays a role in stabilizing a core sub-complex formed by PIGA, PIGC, and PIGH. royalsocietypublishing.org The seventh component, DPM2 , which is also a subunit of dolichol-phosphate-mannose synthase, associates with the GPI-GnT complex and enhances its activity. royalsocietypublishing.orgnih.govresearchgate.net The coordinated action of these subunits ensures the efficient synthesis of the first intermediate, GlcNAc-PI. nih.gov Following its synthesis, the GlcNAc-PI molecule is de-N-acetylated by the enzyme PIGL to form glucosaminyl-PI (GlcN-PI). royalsocietypublishing.orgfrontiersin.org

| Subunit | Function in GPI-GnT Complex |

| PIGA | Catalytic subunit, transfers GlcNAc to PI. ebi.ac.ukuniprot.orgresearchgate.net |

| PIGC | Essential accessory subunit, helps stabilize the complex. royalsocietypublishing.orgnih.gov |

| PIGH | Essential accessory subunit. royalsocietypublishing.orgnih.gov |

| PIGP | Essential accessory subunit. royalsocietypublishing.orguniprot.org |

| PIGQ | Stabilizes the core of the complex (PIGA, PIGC, PIGH). royalsocietypublishing.orgnih.gov |

| PIGY | Essential accessory subunit, directly associates with PIGA. researchgate.netmolbiolcell.orgnih.gov |

| DPM2 | Regulatory subunit, enhances the activity of the complex. royalsocietypublishing.orgnih.govresearchgate.net |

Sequential Glycosyl Transferase Reactions and Mannosylation

Following the initial steps on the cytoplasmic side of the ER, the GlcN-PI intermediate is acylated on its inositol (B14025) ring by the enzyme PIGW and then translocated to the luminal side of the ER. royalsocietypublishing.orgfrontiersin.org Within the ER lumen, the GPI core glycan is elongated through the sequential addition of three mannose residues. nih.govspandidos-publications.com These mannosylation steps are catalyzed by a series of specific mannosyltransferases that utilize dolichol-phosphate-mannose (Dol-P-Man) as the mannose donor. royalsocietypublishing.orgnih.gov

The first mannose is added by GPI-mannosyltransferase I (GPI-MT-I), which is a complex of the catalytic subunit PIGM and a stabilizing subunit, PIGX . maayanlab.cloudnih.govembl-heidelberg.deuniprot.org This enzyme creates an α1-4 linkage to the glucosamine (B1671600) residue. frontiersin.org The second mannose is transferred by GPI-mannosyltransferase II, the PIGV enzyme, forming an α1-6 linkage. royalsocietypublishing.orgspandidos-publications.com Finally, the third mannose is added by GPI-mannosyltransferase III, PIGB , in an α1-2 linkage. royalsocietypublishing.orgfrontiersin.org

| Enzyme | Function in Mannosylation | Mannose Linkage |

| PIGM/PIGX (GPI-MT-I) | Adds the first mannose residue. nih.govspandidos-publications.com | α1-4 |

| PIGV (GPI-MT-II) | Adds the second mannose residue. royalsocietypublishing.orgspandidos-publications.com | α1-6 |

| PIGB (GPI-MT-III) | Adds the third mannose residue. royalsocietypublishing.orgfrontiersin.org | α1-2 |

Ethanolamine (B43304) Phosphate (B84403) Addition and Core Glycan Maturation

The maturation of the GPI core glycan involves the addition of ethanolamine phosphate (EtNP) moieties to the mannose residues. royalsocietypublishing.orgnih.gov These EtNP groups are crucial for the subsequent attachment of the GPI anchor to a protein. nih.gov The donor for the EtNP groups is phosphatidylethanolamine (B1630911) (PE), a common phospholipid in the ER membrane. ontosight.aibiorxiv.orgrupress.orgresearchgate.netoup.com

A series of GPI-ethanolamine phosphate transferases catalyze these additions. PIGN transfers the first EtNP to the first mannose residue (the one linked α1-4 to glucosamine). royalsocietypublishing.orgnih.govresearchgate.net In mammalian cells, additional EtNP transferases, PIGO and PIGG , add EtNP to the third and second mannose residues, respectively. osaka-u.ac.jp The EtNP attached to the third mannose serves as the bridging molecule for protein attachment.

Endoplasmic Reticulum Compartmentalization and Intermediate Translocation

The biosynthesis of the GPI anchor is a spatially organized process within the endoplasmic reticulum. nih.govmolbiolcell.orgcornell.edu The initial reactions, the synthesis of GlcNAc-PI and its deacetylation to GlcN-PI, occur on the cytoplasmic leaflet of the ER membrane. molbiolcell.orgcornell.edunih.gov This localization allows the enzymes to access the nucleotide sugar donor, UDP-GlcNAc, which is present in the cytoplasm.

For the subsequent steps of mannosylation and ethanolamine phosphate addition to occur, the GlcN-PI (or its acylated form, GlcN-acyl-PI) intermediate must be translocated across the ER membrane into the lumen. nih.govmolbiolcell.orgcornell.edunih.gov This process of moving the glycolipid from the cytoplasmic leaflet to the luminal leaflet is termed "flipping" and is thought to be mediated by a specific protein known as a flippase. universiteitleiden.nlacs.orgnih.govuzh.chcornell.edu While the necessity of this translocation is well-established, the specific flippase responsible for GPI intermediate transport has not been definitively identified. universiteitleiden.nluzh.ch Once in the lumen, the remainder of the GPI anchor is assembled, ready for its transfer to a recipient protein. cornell.edu

Mechanisms of Protein Attachment to GPI Anchors

Once the complete GPI precursor is synthesized in the ER lumen, it is attached to a newly synthesized protein. royalsocietypublishing.orgnih.gov This attachment process is a critical post-translational modification that replaces a C-terminal signal peptide on the protein with the pre-assembled GPI anchor. nih.gov

Composition and Subunit Function of the GPI Transamidase Complex

The attachment of the GPI anchor to a protein is catalyzed by a multisubunit enzyme complex known as the GPI transamidase. jst.go.jpfrontiersin.orgnih.gov In mammals, this complex is composed of five essential protein subunits: PIGK , GPAA1 , PIGS , PIGT , and PIGU . jst.go.jpuniprot.orgsemanticscholar.orgnih.govaacrjournals.org The absence of any of these subunits results in a loss of the complex's activity. semanticscholar.org

PIGK is the central catalytic subunit of the complex. jst.go.jpnih.govoup.comresearchgate.net It functions as a cysteine protease that recognizes and cleaves the C-terminal GPI attachment signal peptide from the precursor protein. jst.go.jpnih.govoup.com This cleavage results in the formation of a carbonyl intermediate, where the protein is transiently linked to PIGK via a thioester bond. jst.go.jpnih.gov

| Subunit | Proposed Function in GPI Transamidase Complex |

| PIGK | Catalytic subunit; cleaves the C-terminal signal peptide of the protein. jst.go.jpnih.govoup.comresearchgate.net |

| GPAA1 | Catalyzes the formation of the amide bond between the protein and the GPI anchor. jst.go.jpoup.comresearchgate.net |

| PIGS | Essential for catalytic activity; may stabilize PIG-K. jst.go.jpsci-hub.secdghub.com |

| PIGT | Essential for complex assembly and stability; forms a disulfide bond with PIGK. jst.go.jpuniprot.orgsci-hub.se |

| PIGU | Involved in the recognition of the GPI anchor substrate. jst.go.jpsemanticscholar.orgnih.govresearchgate.net |

Recognition and Cleavage of C-Terminal Signal Peptides at the ω-Site

The journey of a protein destined for GPI anchoring begins with its synthesis and translocation into the endoplasmic reticulum (ER). royalsocietypublishing.orgcdnsciencepub.com These precursor proteins are distinguished by two signal peptides: an N-terminal signal for ER localization and a C-terminal signal peptide that directs the attachment of the GPI anchor. molbiolcell.orgnih.gov

The C-terminal GPI attachment signal peptide is recognized by a multi-subunit enzyme complex known as GPI transamidase. royalsocietypublishing.orgmolbiolcell.org This signal peptide does not have a strict consensus sequence but possesses recognizable features. molbiolcell.orguniversiteitleiden.nl It typically consists of a hydrophilic linker region of about 10 amino acids, followed by the ω-site, which is the amino acid that will be linked to the GPI anchor. nih.govbiorxiv.org The amino acids at the ω, ω+1, and ω+2 positions are characteristically small, such as Alanine, Asparagine, Aspartic acid, Cysteine, Glycine, or Serine. nih.gov Following this is a spacer region of moderately charged amino acids and a hydrophobic stretch of 15-20 amino acids at the C-terminus. nih.govbiorxiv.org

The GPI transamidase complex identifies this C-terminal signal and cleaves the peptide bond between the ω and ω+1 residues. royalsocietypublishing.orgnih.gov This cleavage event is a critical prerequisite for the subsequent attachment of the pre-assembled GPI anchor. molbiolcell.org

Transamidation Reaction: Covalent Linkage Formation between Protein and GPI Moiety

Following the cleavage of the C-terminal signal peptide, the GPI transamidase complex catalyzes a transamidation reaction. royalsocietypublishing.orgmolbiolcell.org This process results in the formation of a covalent amide bond between the newly exposed C-terminal carboxyl group of the protein (at the ω-site) and the amino group of the phosphoethanolamine component of the pre-assembled GPI anchor. researchgate.nettandfonline.com

The reaction mechanism involves the formation of a carbonyl intermediate. molbiolcell.orgnih.gov The GPI transamidase attacks the carbonyl group of the ω-site amino acid, leading to the release of the C-terminal signal peptide and the formation of a temporary enzyme-substrate intermediate. molbiolcell.org Subsequently, the amino group of the terminal ethanolamine phosphate of the GPI moiety attacks this intermediate, completing the transamidation and covalently linking the protein to the GPI anchor. royalsocietypublishing.orgmolbiolcell.orgnih.gov This entire process occurs within the lumen of the endoplasmic reticulum. nih.gov

Cellular and Molecular Functions of GPI-Anchored Proteins

Once attached, the GPI anchor imparts unique properties to the protein, influencing its localization, interactions, and ultimate biological functions. tandfonline.com

Involvement in Membrane Microdomain Organization and Lipid Raft Association

A prominent feature of GPI-anchored proteins is their association with specific membrane microdomains known as lipid rafts. royalsocietypublishing.orgembopress.org These are dynamic, nanoscale assemblies enriched in sphingolipids, cholesterol, and certain proteins. molbiolcell.orgacs.org The lipid portion of the GPI anchor, particularly after undergoing fatty acid remodeling to contain two saturated fatty chains, is thought to be critical for this association. royalsocietypublishing.org

This localization within lipid rafts is not static. The GPI anchor allows for greater lateral mobility compared to transmembrane proteins, which are more constrained by their interactions with the lipid bilayer. oup.comnih.gov This fluidity enables the rapid redistribution of GPI-anchored proteins to specific membrane regions, facilitating their participation in various cellular events. oup.com The organization of GPI-anchored proteins into these microdomains can be influenced by the underlying lipid composition of the membrane, with cholesterol playing a key role in maintaining these structures. embopress.orgacs.org

Roles in Cellular Signaling and Signal Transduction

GPI-anchored proteins are key players in a multitude of cellular signaling pathways. oup.com Despite lacking an intracellular domain to directly transduce signals, they can initiate signaling cascades through several mechanisms. nih.goveneuro.org One proposed mechanism is the physical association of GPI-anchored proteins with transmembrane signaling partners, such as protein tyrosine kinases, integrins, and G-protein coupled receptors. acs.org

The clustering of GPI-anchored proteins within lipid rafts can create platforms for the concentration and interaction of signaling molecules, thereby amplifying and specifying the cellular response. researchgate.netlife-science-alliance.org For example, the aggregation of certain GPI-anchored proteins can trigger the activation of Src family protein tyrosine kinases, which are often co-localized in these membrane microdomains. researchgate.netnih.gov Furthermore, the enzymatic cleavage of the GPI anchor can release the protein from the cell surface, and the released anchor itself or its degradation products, like inositol phosphate glycan, may act as second messengers in certain signaling pathways. nih.gov

Contributions to Cell Adhesion and Intercellular Communication

Many GPI-anchored proteins function as cell adhesion molecules, mediating interactions between cells and between cells and the extracellular matrix. royalsocietypublishing.orgnumberanalytics.comfrontiersin.org The immunoglobulin superfamily (IgSF) of cell adhesion molecules, for instance, includes several GPI-anchored members that are crucial for neuronal development and synapse formation. frontiersin.org

The ability of GPI-anchored proteins to move laterally within the membrane and cluster in specific areas is important for their adhesive functions. oup.com This dynamic behavior allows for the formation and strengthening of cell-cell contacts. eneuro.org Moreover, the release of GPI-anchored proteins from the cell surface can modulate cell adhesion and communication. mdpi.com The intercellular transfer of GPI-anchored proteins, either through extracellular vesicles or as soluble proteins, provides a mechanism for non-genetic communication between cells, potentially influencing the phenotype of recipient cells. mdpi.comnih.gov

Regulation of Protein Transport and Sorting within the Endomembrane System

The GPI anchor also serves as a sorting signal for the intracellular transport of proteins. oup.com In the secretory pathway, GPI-anchored proteins are transported from the ER to the Golgi apparatus. cdnsciencepub.com In some organisms, like yeast, this transport occurs in vesicles that are distinct from those carrying other membrane and secretory proteins, suggesting a lipid-based sorting mechanism. oup.com

In polarized epithelial cells, GPI-anchored proteins are often sorted to the apical membrane. tandfonline.comembopress.org The GPI anchor itself is believed to play a role in this apical targeting. cdnsciencepub.com The association of GPI-anchored proteins with lipid rafts is thought to be a key part of this sorting process, with these microdomains acting as platforms for the budding of transport vesicles destined for specific plasma membrane domains. embopress.orgnih.gov This sorting ensures the correct localization of these proteins to carry out their specific functions at the cell surface. nih.gov

Functions in Host-Pathogen Interactions and Immune Evasion

Glycosylphosphatidylinositol (GPI) anchors and the proteins they tether to the cell surface are pivotal in the intricate relationships between hosts and pathogens. embopress.org In many pathogenic protozoa, such as Trypanosoma cruzi, Trypanosoma brucei, Leishmania major, and Plasmodium falciparum, GPI-anchored molecules form an extensive coating on the plasma membrane. embopress.org These molecules are deeply involved in host-parasite interactions, facilitating processes like adhesion to and invasion of host cells, as well as modulating and evading the host's immune response. embopress.orgresearchgate.net

A classic example of immune evasion is found in the African trypanosome, T. brucei, the causative agent of sleeping sickness. This parasite is covered by a dense coat of about 10 million GPI-anchored Variant Surface Glycoproteins (VSGs). oup.com The GPI anchor provides the VSGs with high lateral mobility on the cell membrane, allowing for rapid movement that helps the parasite efficiently elude the host's immune system. oup.com The parasite's survival strategy involves periodically switching the expressed VSG, a process that relies on the functions of GPI-anchored proteins. oup.com

In malaria parasites (Plasmodium species), GPI-anchored proteins play a crucial role in the invasion of host cells and in immune evasion strategies. researchgate.netresearchgate.net Similarly, in mammals, the GPI-anchored protein CD55, also known as Decay-Accelerating Factor (DAF), protects host cells from complement-mediated damage by preventing the formation of the membrane attack complex (MAC). oup.com The rapid mobility of CD55, enabled by its GPI anchor, allows it to move quickly to sites of complement activation. oup.com The shedding of GPI-anchored proteins from the cell surface can also serve as a defense mechanism or a way to modulate host responses. oup.com

Importance in Cellular Development and Cell Wall Integrity (e.g., Fungi, Protozoa)

GPI anchors are essential for the viability and development of many lower eukaryotes, including fungi and protozoa. researchgate.net In the budding yeast Saccharomyces cerevisiae, approximately 60 to 70 different proteins are GPI-anchored, playing vital roles in cell wall biosynthesis, assembly, and cell adhesion. oup.com In fungi, many GPI-anchored proteins are initially tethered to the plasma membrane before being cleaved and covalently incorporated into the cell wall's glucan network. nih.govfrontiersin.org This process is critical for maintaining the structural integrity of the cell wall. researchgate.net

The biosynthesis of GPI anchors itself is crucial for fungal viability and pathogenicity. mdpi.com For instance, in Aspergillus fumigatus, an opportunistic human pathogen, GPI lipid remodeling is essential for the proper trafficking of GPI-anchored proteins to the plasma membrane and for their subsequent function in cell wall assembly. mdpi.com Disruption of this pathway, such as through the deletion of the PER1 gene, leads to impaired growth, reduced viability, and a loss of virulence. mdpi.com The fungal-specific nature of some GPI biosynthesis enzymes, like Gwt1, makes them attractive targets for the development of new antifungal drugs. researchgate.net

In protozoan parasites, GPI-anchored proteins are the predominant form of surface proteins and are vital for their life cycle and development. embopress.orgnih.gov The proper synthesis and attachment of GPI anchors are indispensable for the parasites' survival and their ability to establish infections. embopress.org Given their critical roles in both fungi and protozoa, the GPI biosynthesis pathway is considered a validated target for developing new therapeutic agents against diseases caused by these organisms. embopress.orgresearchgate.net

Methodological Advancements in GPI Anchor Research

Chemical and Chemoenzymatic Synthesis Strategies for Defined GPI Structures

The structural complexity and natural heterogeneity of GPI anchors make their isolation from biological sources in pure form a significant challenge. nih.gov Consequently, chemical and chemoenzymatic synthesis have emerged as indispensable tools for obtaining homogeneous, structurally defined GPIs for research. doi.orgscichina.com The chemical synthesis of GPIs is a formidable task, involving the stereoselective formation of multiple glycosidic bonds and the regiocontrolled introduction of various modifications like phosphate and lipid groups. doi.org

Early strategies often involved a linear, stepwise assembly of the individual monosaccharide units. researchgate.net More recent and advanced approaches utilize highly convergent strategies. mizutanifdn.or.jp In one such strategy, a key pseudodisaccharide intermediate containing the phospholipid moiety is synthesized first. mizutanifdn.or.jp This building block can then be glycosylated with the necessary oligosaccharide to rapidly assemble the core backbone of the desired GPI anchor. mizutanifdn.or.jp

To overcome the difficulties of purely chemical synthesis, especially when creating GPI-anchored proteins, chemoenzymatic methods have been developed. nih.gov One prominent strategy involves the use of the bacterial enzyme Sortase A (SrtA). nih.govcapes.gov.br SrtA can catalyze the ligation of a synthetic GPI anchor (bearing a small peptide recognition sequence) to a protein of interest, enabling the creation of full-size GPI-anchored proteins. nih.govnih.gov Another chemical ligation technique, Native Chemical Ligation (NCL), has also been explored to couple GPI analogues to proteins, although this method introduces a cysteine residue at the ligation site which may affect protein function. nih.gov These synthetic strategies provide access to molecules that are crucial for detailed biological studies. mizutanifdn.or.jpnih.gov

Applications of Synthetic GPIs in Elucidating Biological Mechanisms

Access to structurally defined synthetic GPIs and their derivatives has been instrumental in advancing our understanding of their biological roles. nih.govdoi.org These synthetic molecules serve as powerful probes to investigate the conformation, organization, and distribution of GPIs within the cell membrane's lipid bilayer. nih.gov By using synthetic GPIs, researchers can study how these anchors interact with other membrane components and influence the properties of the proteins they tether. oup.com

A key area of application is in studying host-pathogen interactions. nih.gov For example, it has been discovered that some pore-forming bacterial toxins require binding to GPIs or GPI-anchored proteins on the host cell surface to facilitate their membrane insertion and cytotoxic effects. nih.gov Synthetic GPIs can be used in controlled experimental setups to dissect these interactions and understand the specific structural features of the GPI anchor that are recognized by the toxins.

Furthermore, synthetic GPIs and GPI-anchored proteins are being used to investigate fundamental cellular processes like signal transduction, protein trafficking, and the formation of lipid rafts. researchgate.netnih.gov By incorporating synthetic GPIs into model membrane systems or onto cellular surfaces, scientists can gain insights into how the unique structure of the GPI anchor contributes to these diverse functions. nih.gov

Metabolic Engineering and Bioorthogonal Labeling Techniques for GPI-Anchored Proteins

Studying GPI-anchored proteins in their native environment on live cells presents significant challenges. nih.gov Metabolic engineering combined with bioorthogonal chemistry offers a powerful solution. nih.govresearchgate.net This strategy involves introducing a molecular "handle" into the GPI core structure through the cell's own biosynthetic machinery. nih.gov

The process begins by incubating cells with a modified precursor of the GPI anchor, typically an inositol derivative that has been functionalized with a chemically reactive, bioorthogonal group, such as an azide (B81097) (N₃). nih.govresearchgate.netsigmaaldrich.com The cells take up this unnatural inositol and incorporate it into the GPI biosynthesis pathway, resulting in the expression of GPIs and GPI-anchored proteins that now carry this azide tag on the cell surface. nih.govnih.gov

This chemical handle allows for the specific and covalent attachment of various probes. nih.gov Using "click chemistry," a highly efficient and bioorthogonal reaction, the azide-labeled proteins can be tagged with molecules like biotin (B1667282) for affinity purification and proteomics analysis, or with fluorescent dyes for visualization and tracking. nih.govresearchgate.net This approach enables the study of GPI-anchored protein trafficking, organization, and turnover on live cells with minimal perturbation to the biological system. nih.govresearchgate.net More recently, azide-modified phosphatidylinositol (PI) derivatives have been developed, which more closely mimic the natural biosynthetic precursor and allow for effective and selective labeling. nih.gov

In Silico Prediction and Computational Analysis of GPI Anchoring Motifs

With the explosion of genomic data, computational methods for identifying GPI-anchored proteins directly from their amino acid sequences have become essential. imp.ac.at These in silico tools are designed to recognize the C-terminal signal sequence that directs a protein for GPI modification. researchgate.netoup.com This signal typically consists of a flexible linker region, a crucial residue known as the ω-site where the GPI anchor is attached, and a subsequent hydrophobic tail that is cleaved off during the modification process. imp.ac.at

Several bioinformatics tools have been developed for this purpose. Early programs like big-PI were based on analyzing the amino acid composition and physical properties around the ω-site. imp.ac.atoup.com More advanced predictors, such as GPI-SOM, utilize machine learning algorithms like Kohonen self-organizing maps, which are trained on datasets of known GPI-anchored proteins to improve prediction accuracy. oup.com Other tools combine algorithms to predict both the N-terminal signal peptide (required for entry into the secretory pathway) and the C-terminal GPI-anchor signal. frontiersin.org

These computational approaches have been used for genome-wide surveys to estimate the prevalence of GPI-anchored proteins across diverse eukaryotic species. researchgate.netoup.com Such analyses have revealed that roughly 0.5-1.5% of eukaryotic proteomes consist of GPI-anchored proteins. researchgate.netdoi.org These predictive tools are invaluable for generating hypotheses and selecting candidate proteins for further experimental validation, thereby accelerating research into the functions of this important class of proteins. imp.ac.atnih.gov

Guanylate Binding Proteins Gbps : Immune Regulators and Membrane Anchoring

Guanylate-Binding Proteins in Cell-Autonomous Immunity

Upon infection, the expression of GBPs is significantly upregulated, particularly in response to interferon-gamma (IFN-γ). nih.govnih.gov These proteins then orchestrate a variety of defense mechanisms within the host cell to combat invading pathogens.

Antimicrobial Activities against Intracellular Bacteria, Viruses, and Protozoan Parasites

GBPs exhibit broad antimicrobial activity against a range of intracellular pathogens, including bacteria, viruses, and protozoan parasites. nih.govpreprints.org In the case of bacterial infections, such as those caused by Mycobacterium bovis BCG, Listeria monocytogenes, and Shigella flexneri, GBPs are recruited to the bacteria-containing vacuoles or directly to cytosolic bacteria. nih.govportlandpress.com This recruitment can lead to the inhibition of bacterial motility and the direct killing of the microbes. nih.govnih.gov

Against protozoan parasites like Toxoplasma gondii, certain mouse GBPs, including mGBP1 and mGBP2, accumulate around the parasitophorous vacuole (PV), the specialized compartment where the parasite resides. nih.gov This localization is associated with the disruption of the PV and subsequent clearance of the parasite. nih.govplos.org Similarly, human GBP1 has been shown to restrict T. gondii growth. pnas.orgtandfonline.com GBPs are also implicated in controlling infections by other protozoans like Leishmania donovani. asm.org

The antiviral activities of GBPs are also well-documented. preprints.org For instance, GBP2 and GBP5 can inhibit viral replication by interfering with the host protease Furin, which is essential for processing viral glycoproteins. preprints.org GBP3 provides an alternative antiviral strategy by directly targeting viral RNA. preprints.org

| Pathogen Type | Specific Pathogens | Mechanism of Action | Key GBP Members Involved |

|---|---|---|---|

| Bacteria | Mycobacterium bovis BCG, Listeria monocytogenes, Shigella flexneri, Salmonella enterica serovar Typhimurium, Francisella novicida, Chlamydia trachomatis, Legionella pneumophila | Recruitment to pathogen-containing vacuoles or cytosolic bacteria, inhibition of motility, direct bacteriolysis, disruption of bacterial membranes. nih.govnih.govportlandpress.comnih.govnih.gov | hGBP1, mGBP1, mGBP2, mGBP5, mGBP7 |

| Viruses | Various viruses | Inhibition of viral replication by interfering with host proteases (e.g., Furin), direct antagonism of viral RNA. preprints.org | hGBP2, hGBP3, hGBP5 |

| Protozoan Parasites | Toxoplasma gondii, Leishmania donovani | Accumulation around and disruption of the parasitophorous vacuole, restriction of parasite growth. nih.govplos.orgpnas.orgtandfonline.comasm.org | hGBP1, mGBP1, mGBP2 |

Mechanisms of Inflammasome Activation (e.g., Caspase-1, Caspase-11, AIM2, NLRP3)

GBPs are critical for the activation of inflammasomes, which are multiprotein complexes that trigger inflammatory responses and programmed cell death. nih.govanu.edu.au They play a key role in both canonical and non-canonical inflammasome pathways. oup.com

In response to Gram-negative bacteria, GBPs facilitate the activation of the non-canonical inflammasome by enabling the detection of cytosolic lipopolysaccharide (LPS) by caspase-11 (caspase-4 and -5 in humans). nih.govoup.com This can occur through the disruption of pathogen-containing vacuoles or the lysis of bacteria, which releases LPS into the cytoplasm. oup.comamegroups.org GBPs on mouse chromosome 3 (Gbpchr3) are required for caspase-11-dependent pyroptosis and subsequent activation of the NLRP3 inflammasome in response to E. coli infection. asm.org

GBPs also contribute to the activation of the AIM2 inflammasome, which senses cytosolic double-stranded DNA. amegroups.org For example, human GBP1 can promote the rupture of the Toxoplasma gondii vacuole and plasma membrane, leading to the release of parasite DNA and subsequent AIM2 inflammasome activation. mdpi.comtandfonline.com Furthermore, certain GBPs can directly interact with inflammasome components; for instance, GBP5 has been shown to engage with NLRP3. nih.gov Mouse GBP2 and GBP5 can promote the activation of both the NLRP3 and AIM2 inflammasomes. pnas.orgnih.gov

Disruption of Pathogen-Containing Vacuoles and Release of Microbial Ligands

A key function of GBPs is their ability to target and disrupt the integrity of pathogen-containing vacuoles (PCVs). asm.orgmicrobialcell.com This action is crucial for exposing pathogens to other cytosolic defense mechanisms and for releasing microbial ligands that can be detected by innate immune sensors. anu.edu.au

In murine cells, GBPs are known to colocalize with and promote the rupture of the Salmonella-containing vacuole (SCV). nih.govnih.gov Similarly, human GBP1 has been shown to facilitate the rupture of the Legionella-containing vacuole (LCV) and the vacuole containing Toxoplasma gondii. nih.govbiorxiv.org The disruption of these vacuoles allows for the release of pathogen-associated molecular patterns (PAMPs), such as LPS and bacterial DNA, into the host cell cytosol. portlandpress.comamegroups.org This release is a critical step for the activation of cytosolic surveillance pathways, including the inflammasome pathways discussed previously. nih.govamegroups.org

Recruitment of Effector Proteins to Pathogen Niches and Autophagic Processes

Once localized to pathogen-containing structures, GBPs act as platforms to recruit a variety of effector proteins that contribute to antimicrobial defense. nih.govnih.gov In IFN-γ-activated macrophages, GBPs can recruit components of the phagocyte oxidase (phox) complex, which generates reactive oxygen species, as well as antimicrobial peptides. nih.gov

GBPs are also linked to autophagic processes in pathogen clearance. plos.orgmicrobialcell.com For example, mouse GBP7 interacts with and recruits the autophagy protein ATG4B to Mycobacterium-containing vacuoles, promoting the degradation of the pathogen through lysosome fusion. portlandpress.com In human cells, autophagy proteins are essential for the recruitment of GABARAPL2, which is required for the restriction of T. gondii. tandfonline.com Furthermore, GBP1 has been shown to interact with the autophagy receptor p62. microbialcell.com

Molecular Mechanisms of GBP Dimerization, Oligomerization, and Membrane Association

The function of GBPs is intricately linked to their ability to dimerize, oligomerize, and associate with cellular membranes. These processes are regulated by their GTPase activity and nucleotide-dependent conformational changes. nih.govembopress.org

GTPase Activity and Nucleotide-Dependent Conformational Dynamics

GBPs belong to the dynamin superfamily of large GTPases and possess a characteristic GTPase domain. preprints.orgasm.org A unique feature of some GBPs is their ability to hydrolyze GTP not only to GDP but further to GMP. researchgate.netnih.gov This GTPase activity is essential for their function and drives conformational changes that regulate their oligomerization and membrane association. nih.govresearchgate.net

Role of C-Terminal Lipid Anchors (e.g., Farnesylation, Geranylgeranylation) in Membrane Targeting

The physical interaction of certain GBPs with cellular and microbial membranes is critically dependent on post-translational lipid modifications. nih.govrupress.org Several members of the GBP family in both humans and mice, including GBP1, GBP2, and GBP5, possess a C-terminal "CaaX box" motif. nih.govrupress.org This sequence signals for the covalent attachment of an isoprenoid lipid group—a process known as prenylation.

Specifically, human GBP1 is modified by the attachment of a 15-carbon farnesyl group (farnesylation), while human GBP2 and GBP5 are modified by a 20-carbon geranylgeranyl group (geranylgeranylation). biorxiv.orgbiorxiv.org This lipid anchor dramatically increases the protein's affinity for membranes. nih.gov In the inactive, nucleotide-free state of GBP1, the farnesyl moiety is tucked away within a hydrophobic pocket of the protein. biorxiv.org Upon GTP binding, a conformational change exposes the farnesyl anchor, allowing it to insert into lipid membranes. biorxiv.orgresearchgate.net

This membrane anchoring is essential for the antimicrobial functions of these GBPs. nih.gov Mutations within the CaaX motif or its deletion prevent membrane association and severely impair the ability of these proteins to activate immune responses and control pathogens. nih.govbiorxiv.org For instance, the targeting of GBP1 to the bacterium Shigella flexneri is dependent on its C-terminal CaaX box. asm.org Similarly, the ability of GBP1, GBP2, and GBP5 to associate with membranes and execute their functions relies on this prenylation. nih.govoup.com While both farnesylation and geranylgeranylation facilitate membrane targeting, the type of prenylation may influence the efficiency of recruitment to specific targets. biorxiv.org

Hierarchical Dimerization and Oligomerization in Subcellular Localization

The subcellular localization and function of GBPs are not solely determined by lipid anchors but are also regulated by a complex process of dimerization and higher-order oligomerization. nih.gov GBPs can form both homodimers (with identical GBP molecules) and heterodimers (with different GBP family members). nih.gov This ability to dimerize is a crucial step that precedes and facilitates stable membrane association. nih.gov

Biochemical and cellular studies have demonstrated that dimerization is often dependent on GTP binding. nih.govnih.gov For example, GTP binding promotes the dimerization of GBP1, which is a prerequisite for its membrane association. nih.gov This dimerization is thought to regulate the exposure of the lipid anchor and stabilize the protein's interaction with the membrane. nih.gov

A key feature of GBP localization is hierarchical recruitment. Prenylated GBPs, once anchored to a membrane, can act as a platform to recruit other, non-prenylated GBPs. biorxiv.orgnih.gov Studies have shown that GBP1 can recruit GBP2, GBP3, GBP4, and GBP5 to its location. asm.orgnih.govnih.gov This leads to the formation of large, multi-protein complexes on the target membrane. This hierarchical assembly is a mechanism to amplify the immune response at the site of infection, bringing a suite of effector proteins to the pathogen. asm.orgnih.gov For example, GBP1's initial targeting to cytosolic bacteria promotes the co-recruitment of GBP2, GBP3, and GBP4. asm.org This hierarchical positioning is directed, with GBP1 capable of recruiting GBP5, and GBP5, in turn, repositioning GBP2. nih.gov This intricate network of interactions ensures the correct spatial and temporal coordination of GBP functions within the cell.

Structural Insights into Self-Assembly and Membrane Interactions

High-resolution structural studies, particularly using cryo-electron microscopy (cryo-EM), have provided significant insights into the activation and assembly mechanism of GBPs. nih.govembopress.orgbiorxiv.org These studies reveal that upon GTP binding, GBP monomers undergo substantial conformational changes that promote dimerization. nih.govresearchgate.net The GBP1 dimer adopts an extended, outstretched conformation, which is stabilized by interactions between the middle domains (MD) and GTPase effector domains (GED) of the two monomers. biorxiv.orgresearchgate.net

This extended dimer conformation is critical for membrane association. biorxiv.org It exposes the C-terminal farnesyl anchor of GBP1, allowing it to engage with lipid membranes. biorxiv.orgresearchgate.net Once anchored, these dimers serve as the fundamental building blocks for higher-order oligomers. nih.govembopress.org The dimers self-assemble into large, soluble polymers and membrane-bound "coatomer" structures that can encapsulate pathogens. nih.govembopress.org

The self-assembly process is cooperative, meaning that the formation of a GBP coat on a membrane surface is highly dependent on a critical threshold concentration of the protein. biorxiv.org A surface-exposed helix in the large GTPase domain (α4') has been identified as a key interface for the oligomerization of GBP1 dimers. nih.govembopress.org The flexible, extended effector domain is thought to intercalate into the dense lipopolysaccharide (LPS) layer of Gram-negative bacteria, allowing the GBP coat to breach this barrier. biorxiv.org Nucleotide-dependent oligomerization and subsequent GTP hydrolysis can induce contractile forces within the GBP membrane scaffolds, leading to membrane remodeling, fragmentation, and ultimately, pathogen destruction. biorxiv.orgresearchgate.net

Genomic Organization and Evolutionary Dynamics of GBP Gene Clusters

The GBP gene family is evolutionarily dynamic, shaped by numerous gene duplication and loss events. This has resulted in a varying number and composition of GBP genes across different species, reflecting adaptation to diverse pathogenic pressures.

Comparative Genomic Analysis of Human and Murine GBP Families

The genomic organization of GBP genes differs significantly between humans and mice. nih.gov In humans, there are seven functional GBP genes (GBP1 through GBP7) and at least one pseudogene. nih.gov All of these genes are located in a single cluster on chromosome 1. nih.gov

In contrast, the mouse genome contains at least eleven functional GBP genes (mGbp1 through mGbp11) and several pseudogenes. frontiersin.orgnih.gov These genes are split between two different chromosomes. nih.govnih.gov One cluster, containing five transcribed genes (mGbp1, mGbp2, mGbp3, mGbp5, and mGbp7) and a pseudogene, is located on mouse chromosome 3, in a region syntenic to the human GBP cluster. nih.govnih.gov A second, larger cluster is found on mouse chromosome 5 and contains six transcribed genes (mGbp4, mGbp6, mGbp8, mGbp9, mGbp10, and mGbp11) and at least one pseudogene. nih.gov

Despite the differences in number and location, the genes within both species share a similar intron-exon structure, which is expected for paralogous genes that arose from duplication events. nih.gov Interestingly, while most murine GBP genes are strongly induced by interferons and have the corresponding regulatory elements (GAS and ISRE) in their promoters, not all human GBP genes possess these elements, suggesting potential differences in their regulation. nih.gov

| Feature | Human GBP Family | Murine GBP Family |

| Number of Genes | 7 (GBP1-7) | 11 (mGbp1-11) |

| Chromosomal Location | Single cluster on Chromosome 1 | Two clusters: Chromosome 3 and Chromosome 5 |

| Pseudogenes | At least one | At least two |

| Synteny | Human Chromosome 1 cluster is syntenic with the mouse Chromosome 3 cluster. | Mouse Chromosome 5 cluster is not syntenic with the human cluster. |

Evolutionary Models of Gene Duplication and Functional Diversification

The evolution of the GBP multigene family is best explained by the "birth-and-death" model of evolution. frontiersin.orgfrontiersin.orgresearchgate.net This model posits that new genes are created by repeated gene duplication events. frontiersin.org Following duplication, some genes may be maintained in the genome and diverge to acquire new functions (neofunctionalization), while others may accumulate deleterious mutations and become non-functional pseudogenes, or be deleted from the genome entirely. frontiersin.orgfrontiersin.org

This evolutionary process is driven by the constant selective pressure exerted by pathogens, leading to a dynamic "arms race" between the host and microbe. frontiersin.org The diversity in GBP genes across species like humans, mice, bats, and other mammals is a testament to this ongoing process. frontiersin.orgfrontiersin.org For example, GBP3 and GBP7 appear to be specific to primates, having emerged from duplications of GBP1 and GBP4, respectively. frontiersin.orgfrontiersin.org Rodents lack GBP1, GBP3, and GBP7 but possess four unique GBP groups (Gbpa, b, c, and d) that are not found in primates. frontiersin.org

The gain, loss, and diversification of GBP genes allow the host's immune system to adapt and respond to a wide array of pathogens. frontiersin.org While some GBPs have clearly orthologous relationships and conserved functions between species (e.g., human GBP5 and mouse Gbp5 in inflammasome activation), the significant divergence in the gene family as a whole suggests that extrapolating functions from mouse models to humans must be done with caution. frontiersin.orgfrontiersin.org

Advanced Research Methodologies Employing Anchor Concepts in Chemical Biology and Cell Biology

Targeted Protein Relocalization and Sequestration Techniques

The ability to control a protein's location within a cell is a powerful tool for understanding its function. By moving a protein away from its normal environment, researchers can effectively switch off its activity in a rapid and reversible manner.

The "Anchor-Away" technique is a sophisticated method for rapidly depleting a protein from its site of action, most commonly the nucleus. nih.govmdpi.com This system is based on the chemically induced dimerization of two protein domains, FKBP12 and the FKBP12-Rapamycin-Binding (FRB) domain of mTOR, mediated by the small molecule rapamycin. nih.govspringernature.com

The core of the system involves a binary setup:

The Target: The protein of interest (POI) is genetically tagged with the FRB domain. mdpi.com

The Anchor: An abundant protein residing in a different cellular compartment (e.g., the cytoplasm) is tagged with FKBP12. nih.govmdpi.com

Upon the addition of rapamycin, it acts as a molecular glue, forming a tight ternary complex between the FRB-tagged POI and the FKBP12-tagged anchor protein. nih.govspringernature.com This interaction effectively sequesters the target protein away from its normal location, leading to a loss-of-function phenotype. nih.govspringernature.com For example, a nuclear protein can be anchored to a ribosomal protein in the cytoplasm, preventing it from participating in nuclear processes like transcription or DNA repair. nih.govmdpi.com This method is notable for being rapid and reversible, as the effect can be triggered at any time by adding rapamycin. nih.gov

A highly versatile method for protein relocalization leverages the specific and high-affinity interaction between Green Fluorescent Protein (GFP) and a GFP-Binding Protein (GBP). researchgate.netnih.gov GBP is a small, 13-kDa nanobody derived from llama antibodies that recognizes GFP and its variants. nih.govresearchgate.net This system allows researchers to manipulate any protein that can be tagged with GFP, a standard tool in cell biology. oup.com

The strategy is straightforward: a protein of interest is tagged with GFP, and an "anchor" protein at a specific subcellular location is fused to GBP. researchgate.netresearchgate.net The high-affinity binding between GBP and GFP effectively tethers the GFP-tagged protein to the anchor's location. researchgate.netplos.org For instance, to study the function of a protein normally found in the cytoplasm, it can be retargeted to the surface of mitochondria by anchoring it to a mitochondrial outer membrane protein like Tom20 that has been fused to GBP. researchgate.netplos.org This mislocalization can disrupt the protein's normal interactions and functions, providing insight into its cellular role. nih.govresearchgate.net

Table 1: Comparison of Protein Relocalization Techniques

| Feature | Rapamycin-Inducible "Anchor-Away" | GFP-Binding Protein (GBP) Retargeting |

|---|---|---|

| Inducer | Rapamycin (small molecule) springernature.com | Genetically encoded (constitutive) |

| Target Tag | FRB domain mdpi.com | GFP or its variants researchgate.net |

| Anchor Tag | FKBP12 mdpi.com | GBP (nanobody) researchgate.net |

| Mechanism | Chemically induced dimerization nih.gov | High-affinity protein-protein binding plos.org |

| Control | Inducible and reversible nih.gov | Constitutive once expressed |

| Versatility | Requires double tagging | Leverages widely used GFP tags oup.com |

These relocalization techniques have proven invaluable for the functional dissection of complex cellular pathways. The Anchor-Away system, for example, has been adapted from yeast to Drosophila to study the function of nuclear proteins like Pygopus and Brinker during development, overcoming the time lag associated with RNAi. nih.gov

GBP-mediated retargeting has been used to investigate the roles of various proteins. In the filamentous fungus Aspergillus nidulans, the nuclear pore complex protein Nup49 was retargeted to mitochondria, resulting in cold sensitivity, a phenotype also seen in nup49 gene deletion mutants. researchgate.netplos.org This confirmed the functional consequence of removing Nup49 from the nuclear pore. Furthermore, coupling GBP technology with techniques like bimolecular fluorescence complementation (BiFC) allows for the visualization and functional analysis of specific protein dimer interactions with co-regulators at defined subcellular locations. oup.comoup.com

GFP-Binding Protein (GBP)-Mediated Protein Retargeting via Fusion Constructs

Bioconjugation Strategies for Surface-Anchored Biologicals

Bioconjugation techniques that anchor biological molecules, particularly enzymes, to specific sites are critical for developing targeted therapeutics and advanced biomaterials.

Site-Specific Anchoring of Enzymes to Cell Surfaces for Targeted Function

Enzymes have great therapeutic potential, but their effectiveness is often limited by rapid clearance from the target tissue. A novel strategy to overcome this involves fusing the therapeutic enzyme to a protein domain that can anchor it to the extracellular matrix (ECM) or cell surface glycans of a target tissue. researchgate.net

One such anchor is galectin-3 (G3), a carbohydrate-binding protein with an affinity for β-galactoside glycoconjugates, which are abundant in the ECM and on cell surfaces. researchgate.net By creating a recombinant fusion protein (e.g., Enzyme-G3), the enzyme can be localized and retained at the injection site. This approach has been shown to extend the local residence time and therapeutic action of enzymes. Further engineering, such as creating trimeric nanoassemblies by inserting a trimerization domain, can increase the binding affinity through multivalent effects, enhancing the anchoring efficiency. researchgate.net This strategy represents a general platform for the local anchoring of protein-based drugs.

Table 2: Research Findings on Enzyme Anchoring via Galectin-3 Fusion

| Fusion Protein Design | Key Feature | Outcome | Reference |

|---|---|---|---|

| Monomeric Enzyme-G3 | A single enzyme is linked to the carbohydrate-recognition domain of galectin-3. | Anchors the enzyme to glycan-rich tissues at the injection site. | researchgate.net |

| Trimeric Enzyme-TT-G3 | A trimerization domain (TT) is inserted between the enzyme and G3. | Forms a nanoassembly with three G3 domains, leading to higher glycan-binding affinity due to multivalency. | researchgate.net |

Development of Bioabsorbable Suture Anchors in Tissue Engineering

In orthopedic and soft tissue surgery, suture anchors are medical devices used to securely attach ligaments and tendons to bone. mdpi.com While traditionally made of metal, there has been a significant shift towards bioabsorbable anchors to avoid long-term complications and the need for removal surgeries. mdpi.comresearchgate.net These anchors are designed to provide strong fixation during the critical tissue healing phase and then gradually degrade and be absorbed by the body. arthrex.com

The development of these anchors focuses on material science, creating polymers with appropriate mechanical strength and degradation profiles. Common materials include:

PLLA (poly(L-lactic acid))

PLGA (poly(l-lactide-co-glycolide)) nih.gov

PLDLA (poly(L-lactide-co-D,L-lactide)) arthrex.com

BioComposite materials , which combine a polymer like PLDLA with a bioceramic such as beta-tricalcium phosphate (B84403) (β-TCP). arthrex.comneosysmed.com

The biomechanical performance, particularly pull-out strength, is a critical parameter. Research shows that the pull-out strength of bioabsorbable anchors is generally comparable to their non-absorbable counterparts. researchgate.net However, the degradation rate can vary widely among different materials. researchgate.net A significant challenge in the field is the occasional host inflammatory response or the formation of peri-anchor cysts as the material degrades. mdpi.com Ongoing research focuses on developing new bioresorbable materials, such as poly(propylene fumarate-co-propylene succinate) (PPFPS), and manufacturing techniques like 3D printing to create anchors with optimized mechanical properties and biocompatibility. nih.gov

Table 3: Materials Used in Bioabsorbable Suture Anchors

| Material | Composition | Key Characteristics |

|---|---|---|

| PLLA | Poly(L-lactic acid) | A well-established bioabsorbable polymer used in medical devices. arthrex.com |

| PLDLA | Poly(L-lactide-co-D,L-lactide) | A copolymer designed to have a specific degradation profile. arthrex.com |

| PLGA | Poly(l-lactide-co-glycolide) | A copolymer whose degradation rate can be tuned by adjusting the lactide-to-glycolide ratio. nih.gov |

| BioComposite | PLDLA and Beta-tricalcium phosphate (β-TCP) | Combines a polymer matrix with an osteoconductive ceramic to potentially enhance bone integration. arthrex.comneosysmed.com |

| PPFPS | Poly(propylene fumarate-co-propylene succinate) | A newer thermoset polymer used with 3D printing to create degradable devices with tunable mechanics. nih.gov |

Q & A

Basic Research Questions

Q. How can researchers formulate a robust research question for Gbpi-anchor studies using structured frameworks?

- Methodological Answer : Utilize frameworks like PICO (Population, Intervention, Comparison, Outcome) to define scope or FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practicality. For hypothesis-driven studies, ensure alignment with gaps identified in prior literature reviews. Cross-check with domain experts to refine specificity and avoid ambiguity .

Q. What methodologies are optimal for conducting systematic literature reviews in this compound research?

- Methodological Answer :

Use Google Scholar and academic databases (e.g., PubMed, Scopus) with advanced search operators (e.g., site:.edu, intitle:"this compound") to filter authoritative sources .

Apply PRISMA guidelines for transparent reporting, including inclusion/exclusion criteria and risk-of-bias assessments.

Tools like Zotero or Mendeley can automate citation tracking and thematic analysis .

Q. How should controlled experiments be designed to isolate variables in this compound analysis?

- Methodological Answer :

- Implement randomized block designs or factorial experiments to control confounding factors.

- Use blinding for subjective measurements and replication to ensure reproducibility.

- Pre-register protocols on platforms like Open Science Framework to enhance transparency .

Advanced Research Questions

Q. How can contradictions in experimental data from this compound studies be resolved?

- Methodological Answer :

- Conduct sensitivity analysis to identify outlier influences or meta-analysis to reconcile conflicting results across studies.

- Apply triangulation by combining qualitative (e.g., interviews) and quantitative (e.g., regression models) methods to validate findings .

- Re-examine instrumentation calibration or sampling biases (e.g., non-representative datasets) .

Q. What advanced statistical methods are suitable for validating hypotheses in this compound research?

- Methodological Answer :

- For non-linear relationships, use machine learning algorithms (e.g., random forests, gradient boosting) to model complex interactions.

- Apply Bayesian inference for probabilistic uncertainty quantification or structural equation modeling (SEM) to test causal pathways.

- Validate assumptions using Kolmogorov-Smirnov tests (normality) and heteroscedasticity checks .

Q. How can interdisciplinary approaches (e.g., computational biology, materials science) enhance this compound studies?

- Methodological Answer :

- Integrate multi-omics data (e.g., genomics, proteomics) with computational simulations to model molecular interactions.

- Collaborate with domain specialists to design cross-validation protocols (e.g., in silico + in vitro experiments).

- Use network analysis tools (e.g., Cytoscape) to map interaction pathways and identify novel biomarkers .

Methodological Best Practices

Q. How can researchers ensure reproducibility in this compound experiments?

- Methodological Answer :

- Document all parameters (e.g., temperature, pH, reagent batches) in electronic lab notebooks .

- Share raw data and code via repositories like Zenodo or GitHub using FAIR principles (Findable, Accessible, Interoperable, Reusable).

- Adopt version control (e.g., Git) for iterative workflow tracking .

Q. What strategies mitigate bias in this compound data interpretation?

- Methodological Answer :

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.